N,N-diethyl-2-(4-methoxyphenyl)acetamide
Description
N,N-Diethyl-2-(4-methoxyphenyl)acetamide is a substituted acetamide derivative characterized by a diethylamine group attached to the acetamide core and a 4-methoxyphenyl moiety at the 2-position. This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of radioligands for positron emission tomography (PET) imaging. Its derivatives, such as [11C]DPA-713 and [18F]DPA-714, target the 18-kDa translocator protein (TSPO), a biomarker for neuroinflammation . The 4-methoxyphenyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the pyrazolo[1,5-a]pyrimidine substituent in DPA-713 improves binding affinity and selectivity for TSPO .
Properties
IUPAC Name |
N,N-diethyl-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)10-11-6-8-12(16-3)9-7-11/h6-9H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRTUMKNQTUPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxybenzoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-methoxybenzoyl chloride and diethylamine.
Reaction Conditions: The reaction is conducted in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions. The temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N,N-diethyl-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. Additionally, it may interact with various signaling pathways, modulating cellular responses and physiological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Pharmacological Targets
The biological activity of acetamide derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Functional Differences
Neuroimaging vs. Anticancer Activity :
- DPA-713 and DPA-714 are optimized for TSPO binding, with the 4-methoxyphenyl group critical for brain penetration. In contrast, quinazoline-sulfonyl derivatives (e.g., Compound 40) target cancer cells via kinase inhibition .
- The pyrazolo[1,5-a]pyrimidine core in DPA-713 reduces off-target interactions compared to older TSPO ligands like PK11195 .
Impact of Radiolabeling :
Substituent Effects on Pharmacokinetics :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
